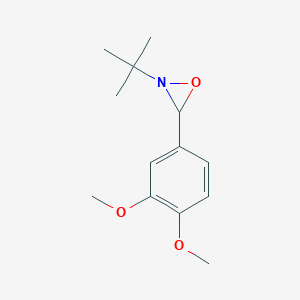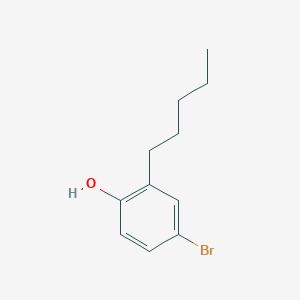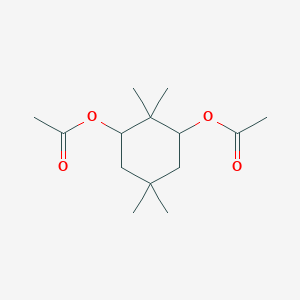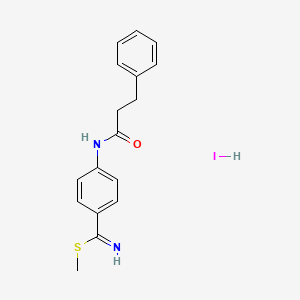
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- is an organic compound with a unique structure that includes a cyclopentane ring substituted with two carboxylic acid groups, an ethyl group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- can be synthesized through several methods. One common approach involves the reaction of pimelic acid chloride with ethyl 3-bromo-2-oxocyclohexanecarboxylate under controlled conditions . The reaction typically requires a solvent such as methanol or DMSO and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with only one carboxylic acid group.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: A compound with a similar ketone and carboxylate structure but different ring system.
Uniqueness
1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- is unique due to its combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
15235-86-6 |
|---|---|
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3-ethyl-4-oxocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-2-4-6(10)3-5(8(11)12)7(4)9(13)14/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
VDTUXLYZCFAPOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(CC1=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)







![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)



